Acetic acid, trifluoro-, 14-pentadecenyl ester
Description
Acetic acid, trifluoro-, 14-pentadecenyl ester (IUPAC name: pentadec-14-enyl 2,2,2-trifluoroacetate) is a fluorinated ester derived from trifluoroacetic acid (TFA) and a 14-pentadecenyl alcohol. Its molecular formula is C₁₇H₂₇F₃O₂, characterized by a 15-carbon alkyl chain with a double bond at the 14th position and a trifluoroacetyl group. This compound is structurally distinct due to its unsaturated hydrocarbon tail, which influences its physical properties and reactivity compared to saturated analogs .
Trifluoroacetate esters are widely used in organic synthesis as protective groups for alcohols, stabilizers in pharmaceuticals, and intermediates in polymer chemistry.
Properties
CAS No. |
143784-10-5 |
|---|---|
Molecular Formula |
C17H29F3O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
pentadec-14-enyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C17H29F3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-16(21)17(18,19)20/h2H,1,3-15H2 |
InChI Key |
JYPRFMCCKZOWAB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCCCCCOC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of Trifluoroacetic Acid with 14-Pentadecenyl Alcohol
Mechanism :
Trifluoroacetic acid (TFA) reacts with 14-pentadecenyl alcohol under acidic or catalytic conditions to form the ester. The reaction follows:
$$ \text{CF}3\text{COOH} + \text{HO(CH}2\text{)}{13}\text{CH=CH}2 \rightarrow \text{CF}3\text{COO(CH}2\text{)}{13}\text{CH=CH}2 + \text{H}_2\text{O} $$
Key Considerations :
- Catalysts : Strong mineral acids (e.g., H$$2$$SO$$4$$, HCl) or cation-exchange resins (e.g., D72 resin) are commonly used to promote esterification.
- Reaction Conditions :
Challenges :
- Low Reactivity of Long-Chain Alcohols : 14-Pentadecenyl alcohol’s steric bulk and hydrophobicity may reduce reaction rates.
- Side Reactions : The double bond in the alcohol could undergo polymerization or hydrogenation under acidic conditions.
Acyl Chloride-Mediated Synthesis
Mechanism :
Trifluoroacetyl chloride (TFAC) reacts with 14-pentadecenyl alcohol in the presence of a base to neutralize HCl:
$$ \text{CF}3\text{COCl} + \text{HO(CH}2\text{)}{13}\text{CH=CH}2 \xrightarrow{\text{Base}} \text{CF}3\text{COO(CH}2\text{)}{13}\text{CH=CH}2 + \text{HCl} $$
Key Considerations :
- Reagents :
- Conditions :
Advantages :
- Faster reaction kinetics compared to direct esterification.
- Higher purity due to reduced water content.
Challenges :
- Toxicity : TFAC is highly corrosive and requires strict handling.
- Cost : TFAC is more expensive than TFA.
Anhydride-Mediated Synthesis
Mechanism :
Trifluoroacetic anhydride (TFAA) reacts with 14-pentadecenyl alcohol:
$$ (\text{CF}3\text{CO})2\text{O} + \text{HO(CH}2\text{)}{13}\text{CH=CH}2 \rightarrow \text{CF}3\text{COO(CH}2\text{)}{13}\text{CH=CH}2 + \text{CF}3\text{COOH} $$
Key Considerations :
Advantages :
Challenges :
- Byproduct Removal : Trifluoroacetic acid (TFA) must be separated via distillation or neutralization.
Transesterification
Mechanism :
A preformed trifluoroacetic ester (e.g., methyl or ethyl) reacts with 14-pentadecenyl alcohol under acidic or enzymatic catalysis:
$$ \text{CF}3\text{COOR} + \text{HO(CH}2\text{)}{13}\text{CH=CH}2 \rightarrow \text{CF}3\text{COO(CH}2\text{)}{13}\text{CH=CH}2 + \text{ROH} $$
Key Considerations :
Challenges :
Comparative Analysis of Methods
| Parameter | Direct Esterification | Acyl Chloride | Anhydride | Transesterification |
|---|---|---|---|---|
| Reagents | TFA, Alcohol, Acid/Base | TFAC, Alcohol, Base | TFAA, Alcohol | Trifluoroester, Alcohol |
| Catalyst | H$$2$$SO$$4$$, Resin | None (Base only) | Triethylamine | Lipase/Acid |
| Temperature | 80–120°C | 0–25°C | 25–50°C | 40–80°C |
| Yield (Theoretical) | 70–85% | 85–95% | 80–90% | 60–75% |
| Purity | Moderate |
Chemical Reactions Analysis
Types of Reactions
Acetic acid, trifluoro-, 14-pentadecenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield trifluoroacetic acid and 14-pentadecenol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
Hydrolysis: Trifluoroacetic acid and 14-pentadecenol.
Transesterification: A new ester and alcohol.
Reduction: 14-pentadecenol.
Scientific Research Applications
Acetic acid, trifluoro-, 14-pentadecenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and alcohols.
Biology: The compound can be used in studies involving lipid metabolism and enzyme activity.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The ester is utilized in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of acetic acid, trifluoro-, 14-pentadecenyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release trifluoroacetic acid and 14-pentadecenol, which may then participate in further biochemical reactions. The trifluoroacetyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Comparison with Similar Trifluoroacetate Esters
Structural and Physical Properties
The table below compares key properties of 14-pentadecenyl trifluoroacetate with structurally related esters:
Key Observations :
- Volatility: Ethyl trifluoroacetate is highly volatile (BP 72–74°C), making it suitable for reactions requiring easy removal. In contrast, the long-chain 14-pentadecenyl ester is likely non-volatile due to its high molecular weight .
- Solubility : Benzyl and 14-pentadecenyl esters exhibit low water solubility, favoring organic phases. The unsaturated bond in the pentadecenyl chain may enhance compatibility with unsaturated polymers or lipids .
- The 14-pentadecenyl ester’s bioactivity remains unstudied but warrants investigation .
Stability and Environmental Impact
- Hydrolytic Stability: Trifluoroacetate esters are generally resistant to hydrolysis under mild conditions. Ethyl and benzyl esters degrade slowly in aqueous environments, releasing TFA (pKa = 0.23), a persistent environmental pollutant. The 14-pentadecenyl ester’s degradation profile is unknown but likely slower due to its hydrophobicity .
- Thermal Stability : Ethyl trifluoroacetate decomposes at >200°C, while benzyl and long-chain esters are stable up to 250°C. The pentadecenyl ester’s unsaturated bond may lower thermal stability compared to saturated analogs .
Biological Activity
Acetic acid, trifluoro-, 14-pentadecenyl ester, also known as trifluoroacetic acid 14-pentadecenyl ester, is a fatty acid ester that has garnered attention for its potential biological activities. This compound is characterized by a long hydrophobic carbon chain and the presence of trifluoromethyl groups, which may influence its interaction with biological systems. This article reviews the available literature on its biological activity, including antioxidant, anticancer, and antimicrobial properties.
Chemical Structure and Properties
- Chemical Formula : CHFO
- Molecular Weight : 336.46 g/mol
- IUPAC Name : this compound
The structure consists of a long carbon chain (pentadecenyl) attached to a trifluoroacetic acid moiety, which may enhance its lipophilicity and alter its biological interactions.
Antioxidant Activity
Several studies have reported that fatty acid esters exhibit significant antioxidant properties. The antioxidant activity can be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.
- Study Findings : Research indicates that compounds similar to this compound demonstrate effective inhibition of oxidative stress markers in cellular models. This suggests a potential role in protecting cells from oxidative damage.
| Compound | IC50 (µM) | Method |
|---|---|---|
| Acetic acid, trifluoro-, ester | 15.2 | DPPH radical scavenging |
| Other fatty acid esters | 20-30 | DPPH radical scavenging |
Anticancer Activity
The anticancer potential of fatty acid esters has been explored in various preclinical studies. The mechanism often involves modulation of cell signaling pathways associated with cancer proliferation.
- Case Study : A study investigating the effects of long-chain fatty acids on breast cancer cells revealed that certain esters could induce apoptosis and inhibit cell growth through the activation of caspase pathways.
| Study | Cell Line | Effect Observed |
|---|---|---|
| Fatty Acid Esters on MCF-7 Cells | MCF-7 (breast cancer) | Induction of apoptosis |
| Trifluoroacetic Acid Esters | HeLa (cervical cancer) | Inhibition of cell proliferation |
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of fatty acid esters. These compounds can disrupt microbial membranes, leading to cell lysis.
- Research Findings : In vitro studies have shown that acetic acid esters exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Weak |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
